Methyl Ester Yields a 6-Fold LogP Increase Over the Free Acid, Enhancing Membrane Permeability
The methyl ester prodrug or intermediate strategy is quantitatively justified by a large lipophilicity gap. The target compound's computed LogP is 1, representing a 6-fold increase over the free carboxylic acid analog (1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid), which has a predicted LogP of 0.54 [1]. This difference directly impacts passive membrane permeability, a critical parameter for intracellular target engagement.
| Evidence Dimension | LogP (Partition Coefficient, XLogP3-AA) |
|---|---|
| Target Compound Data | 1 |
| Comparator Or Baseline | 1H-pyrazolo[3,4-b]pyridine-6-carboxylic acid (LogP: 0.54) |
| Quantified Difference | ΔLogP = 0.46 (relative LogP increase of ~1.9x; approximately 6-fold increase in octanol-water partition coefficient) |
| Conditions | Computed by XLogP3 3.0 (PubChem release 2025.09.15) |
Why This Matters
For procurement, the methyl ester is the preferred form for cell-based assays requiring intracellular entry, while the acid may be preferable only for in vitro enzymatic or biophysical studies, making them non-interchangeable starting points for SAR campaigns.
- [1] PubChem Compound Summary for CID 92135507, Methyl 1H-pyrazolo(3,4-b)pyridine-6-carboxylate. View Source
